Bisphenol A

Catalog No.
S592502
CAS No.
80-05-7
M.F
C15H16O2
(CH3)2C(C6H4OH)2
C15H16O2
M. Wt
228.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A

CAS Number

80-05-7

Product Name

Bisphenol A

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C15H16O2
(CH3)2C(C6H4OH)2
C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3

InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
5.26e-04 M
In water, 300 mg/L at 25 °C
In water solubility, 120 mg/L at 25 °C
Insoluble in water
Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid
Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride.
0.12 mg/mL at 25 °C
Solubility in water, g/100ml: 0.03 (very poor)

Synonyms

4,4’-(1-Methylethylidene)bisphenol; 2,2-Bis(4-hydroxyphenyl)propane; BPA; (4,4’-Dihydroxydiphenyl)dimethylmethane; 4,4’-Isopropylidenediphenol; 4,4’-Methylethylidenebisphenol; Dian; Diano; Diphenylolpropane; HT 3082; Parabis; p,p’-Bisphenol A;

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Understanding Endocrine Disruption

One of the major areas of research focuses on BPA's potential to act as an endocrine disruptor. This means it can mimic or interfere with the natural function of hormones in the body. BPA has a similar structure to the female sex hormone estrogen, and research suggests it can bind to estrogen receptors, potentially affecting various biological processes [].

Several studies have investigated the potential link between BPA exposure and various health concerns, including:

  • Reproductive health: Studies in animals have shown that BPA exposure can disrupt reproductive development and function. However, the evidence in humans is mixed and requires further investigation.
  • Metabolic health: Research suggests a potential association between BPA exposure and metabolic disorders like obesity and diabetes []. However, the strength and causality of this link remain under investigation [].
  • Neurological development: Some studies suggest a possible link between BPA exposure in early life and neurodevelopmental issues, but the evidence is still developing and requires further research.

Additional Research Applications

Beyond its potential as an endocrine disruptor, BPA is also used in various scientific studies for specific purposes:

  • As a positive control: In some studies investigating estrogenic activity, BPA is used as a positive control because its estrogen-mimicking properties are well-established [].
  • To study the effects of endocrine disruption: Researchers sometimes use BPA exposure models in animals to understand the broader effects of endocrine disruption on various biological systems [].

Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999)
DryPowder; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
Solid
WHITE CRYSTALS FLAKES OR POWDER.
White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.

Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water
White flakes
Crystals or flakes
White to light brown solid flakes or powde

XLogP3

3.3

Boiling Point

428 °F at 4 mm Hg (NTP, 1992)
360.5 °C at 760 mm Hg
at 1.7kPa: 250-252 °C
428°F

Flash Point

175 °F (NTP, 1992)
227 °C (closed cup)
227 °C c.c.
175°F

Density

1.195 at 77 °F (USCG, 1999)
1.195 at 25 °C/25 °C
Relative density (water = 1): 1.2 (25 °C)
1.195 at 77°F

LogP

3.32 (LogP)
log Kow = 3.32
3.32

Odor

Mild phenolic odor
Weak medicine odo

Melting Point

307 to 313 °F (NTP, 1992)
153.0 °C
160 °C
156-157°C
150-157 °C
307-313°F

UNII

MLT3645I99

Related CAS

2444-90-8 (di-hydrochloride salt)

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360F: May damage fertility [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Bisphenol A, also known as BPA, is white to cream color crystals or flakes. It has a mild phenolic odor. It is moderately soluble in water. An overview on Bisphenol A is available from the National Institutes of Health. USE: Bisphenol A is an important commercial chemical. It is used to make epoxy, polycarbonate, phenoxy, polysulfone and polyester resins. It is used in flame retardants and rubber chemicals. Bisphenol A is also used in thermal papers (ex. register receipts) and food packaging products (can liners, plastic bottles). Based on a recent safety assessment, the US Food and Drug Administration (FDA) has stated that bisphenol A is safe at the current levels in foods. However, based on continuing studies, the FDA no longer approves use of bisphenol A in baby bottles, sippy cups and baby formula packaging. EXPOSURE: Workers that produce or use bisphenol A may breathe in vapors or have direct skin contact. Exposure to bisphenol A is world-wide. It was reported in 93% of urine samples tested from people 6 yrs. and older. The general population may be exposed by eating food that is in contact with certain plastics, coated cans and bottle tops. Bisphenol A can leach from beverage bottles and coated water pipes that can then be consumed. When heated at high temperatures, bisphenol A is more likely to leach from these products. Skin contact with bisphenol A is most likely when handling thermal ink register receipts. Bisphenol A released to air will be in or on particles that eventually fall to the ground. It may be broken down in the air by sunlight. It will not volatilize into air from soil and water surfaces. It is expected to move moderately to slowly through soil. It will be broken down by reactions with radicals in water and soil that help it photo-degrade in sunlight. It may be broken down by microorganisms, and may build up moderately in fish. RISK: Bisphenol A can cause skin irritation and rash in some people exposed dermally. People of all ages metabolize and excrete bisphenol A much quicker and more efficiently than rodents. However, there is concern that bisphenol A effects the brain, behavior and prostate gland in fetuses, infants and children at current exposure to levels in consumer products. Serious damage to the eye was reported in laboratory animals following direct exposure. Ingestion exposure in laboratory animals was shown to lead to significant weight gain. Damage to bone marrow cells and blood components was also reported. There is strong evidence that bisphenol A is an ovarian toxicant in humans and animals. Bisphenol A has been demonstrated as toxic to other animal reproductive organs, but not in humans. Prenatal exposure to bisphenol A affected the brain and social behaviors of laboratory animals. Exposure mainly affected male animals and eliminated sex differences in nurturing behavior. The potential for bisphenol A to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Air Pollutants, Occupational

Mechanism of Action

This study evaluated the effects of bisphenol A (BPA) on human endometrial stromal fibroblast (ESF) differentiation and expression of genes involved in estrogen metabolism. Human ESF from eight hysterectomy specimens were cultured and treated with 5-100 umol/L of BPA + or - estradiol or 8-br-cAMP for 48 hr. mRNA expression was analysed by real-time reverse-transcription PCR. 8-br-cAMP-induced human ESF decidualization was confirmed by expression of insulin-like growth factor binding protein-1 (IGFBP1) and prolactin secretion. Short-term exposure (48 hr) decreased human ESF proliferation (P<0.04) not due to apoptosis. High doses of BPA significantly induced IGFBP1 mRNA and protein, decreased P450scc mRNA, reversed the 8-br-cAMP-induced increase in HSD17B2 (estradiol to estrone conversion) in a dose-dependent manner and down-regulated HSD17B1 expression (oestrone to estradiol conversion; P = 0.03). 8-br-cAMP significantly potentiated this effect (P=0.028). BPA had no significant effect on aromatase and PPAR gamma expression. The estrogen-receptor antagonist ICI had no effect on gene expression in BPA-treated cells, and estrogen receptor a, but not estrogen receptor beta, was significantly down-regulated by high doses of BPA (P=0.028). BPA has an endocrine-disrupting effect on human ESF function and gene expression but the underlying mechanisms appear not to involve estrogen-mediated pathways.

Vapor Pressure

0.2 mm Hg at 338 °F ; 1 mm Hg at 379.4° F (NTP, 1992)
4.0X10-8 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: negligible
0.2 mmHg at 338°F

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products

Other CAS

80-05-7
27100-33-0

Wikipedia

Bisphenol A

Biological Half Life

1.86 Days
... Following a single oral or intravenous (iv) dose of 100 ug/kg (ring-(14)C(U)) radiolabeled bisphenol A ((14)C-BPA) to male and female cynomolgus monkeys ... the terminal elimination half-life was larger post-iv dose (t(1/2iv) = 13.5 to 14.7 hr) than post-oral dose (t(1/2oral) = 9.63 to 9.80 hr). After iv dose, the fast-phase half-life (t(1/2f)) of total radioactivity was 0.61 to 0.67 hr. The t(1/2f) of unchanged (14)C-BPA for females (0.39 hr) was smaller than that for males (0.57 hr).
...The oral bioavailability was determined after administration of relatively low iv (0.1 mg/kg) and oral (10 mg/kg) doses of bisphenol A to rats. ... The apparent terminal elimination half-life of bisphenol A (21.3 +/- 7.4 hr) after oral administration was significantly longer than that after iv injection
... Bisphenol A was injected intravenously to mouse, rat, rabbit and dog (1-2 mg/kg doses). The obtained serum concentration-time profiles were best described by bi-exponential equations in all these animal species, with the mean ... t(1/2) of 39.9 min in mouse, 37.6 min in rat, and 40.8 min in rabbit, and 43.7 min in dog, respectively. ... The simple allometric scaling and different time transformation methods predicted the human t(1/2) ranging from 43.6 to 196.2 min. ...
The toxicokinetics of bisphenol A (BPA) in F344 rats, cynomolgus monkeys and chimpanzees /were examined/. ...After the oral administration of 10 mg/kg BPA, both C(max) and AUCs of BPA metabolites were ranked in the following order: cynomolgus monkeys>chimpanzees>rats, and the terminal elimination half-life (T(1/2)) in rats was greater than that in cynomolgus monkeys and chimpanzees, suggesting the enterohepatic circulation of BPA in rats. ...

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

... Hydrogen chloride or sulfonated cross-linked polystyrenes are used as the catalyst which are usually arranged as a fixed bed over which the reaction mixture is passed. The reaction of phenol with acetone takes place at 50 - 90 °C, the molar ratio phenol - acetone is up to 15:1. Bisphenol A crystallizes as an adduct with 1 mol phenol, after separation of the hydrogen chloride by distillation or neutralization. The use of ion exchangers is preferred to that of hydrogen chloride because they are less corrosive. The yield is normally 80-95%.
Manufacture from phenol and acetone: Jansen, United States of America patent 2468982 (1949).
Condensation of two equivalent amounts of phenol with an aldehyde or ketone.
Bisphenol A is manufactured by the condensation of phenol and acetone in the presence of an acid catalyst or in recent plants by using a cation-exchange resin.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Phenol, 4,4'-(1-methylethylidene)bis-: ACTIVE
Phenol, 4,4'-(1-methylethylidene)bis-, homopolymer: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Impurities of phenol-acetone condensation can be removed by distillation and extractive crystallization under pressure.

Analytic Laboratory Methods

Method: OSHA 1018; Procedure: ultra performance liquid chromatography (UPLC) using an ultraviolet (UV) or photodiode array detector (PDA).; Analyte: bisphenol A; Matrix: air; Detection Limit: 1.42 ug/cu m.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: bisphenol A; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.38 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography/mass spectrometry; Analyte: bisphenol A; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.22 ug/L.
Method: USGS-NWQL O-4434-12; Procedure: as chromatography with tandem mass spectrometry; Analyte: bisphenol A; Matrix: unfiltered water; Detection Limit: 1 ng/L.
For more Analytic Laboratory Methods (Complete) data for Bisphenol A (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC determination in serum.
A sensitive and selective GC-MS method was developed and used to analyze human milk samples for both free and total bisphenol A (BPA). Total BPA was detected in 72 of the 278 human milk samples (25.9%) at concentrations from < 0.036 to 2.5 ng/g with a geometric mean (GM) of 0.13 ng/g and median of 0.11 ng/g, while free BPA was detected in fewer samples, 46 of the 278 samples (16.5%) at concentrations ranging from < 0.036 to 2.3 ng/g with a GM of 0.11 ng/g and median of 0.10 ng/g. Ratios of [free BPA]/[total BPA] for the positive samples ranged from 7.9% to 100% with a GM of 57.2% and median of 70.3%. Concentrations of free and total BPA in most samples were low with 0.39 and 0.65 ng/g at the 95th percentile for free and total BPA, respectively, and they are also lower than those reported in other countries. Based on the low frequency of detection of free BPA in human milk samples, in general, dietary exposure to BPA for Canadian breast-fed infants is expected to be somewhat lower compared with exposure among formula-fed infants.
Humans are widely exposed to phthalates, bisphenol A and nonylphenol owing to the ubiquitous use of these chemicals in consumer products. Increasing attention has been paid to exposure to phthalates, bisphenol A and nonylphenol because of their potential adverse effects on human fertility. A validated method was developed to investigate the three classes of environmental estrogen, mentioned above, in the urine of Chinese women of Nanjing area with unexplained recurrent spontaneous abortion. Solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used. In this method, amounts of bisphenol A (BPA), nonylphenol (NP) and four phthalate metabolites, mono-n-butyl phthalate (MBP), mono-isobutyl phthalate (MiBP), mono-benzyl phthalate (MBzP) and mono-2-ethylhexyl phthalate (MEHP), along with their isotope labeled internal standards, were measured using UPLC-MS/MS operated in negative electrospray ionization multiple reaction monitoring mode. The limits of detection were 0.3 ng/mL for the four phthalate metabolites, and 0.5 ng/mL for bisphenol A and nonylphenol. For women with unexplained recurrent spontaneous abortion, the mean concentrations of MBP, MiBP, MBzP, MEHP, BPA and 4-n-NP were 6.52 +/- 6.04, 5.51 +/- 4.19, 0.53 +/- 0.42, 10.12 +/- 4.16, 7.13 +/- 7.42, 0.41 +/- 0.49 ng/mL (mean +/- SD), respectively. For the control group, the mean concentrations of the corresponding analytes were 4.15 +/- 3.57, 2.96 +/- 3.30, 0.46 +/- 0.49, 6.50 +/- 2.81, 4.43 +/- 2.23,0.48 +/- 0.43 ng/mL (mean +/- SD), respectively. Levels of MiBP and MEHP were significantly different between the two groups, using Wilcoxon rank sum tests. This method can be applied in epidemiological studies to explore the association between exposure to environmental estrogens and relevant adverse outcomes.
In the present work, a new method based on a sample treatment by dispersive liquid-liquid microextraction (DLLME) for the extraction of six bisphenols (bisphenol A, bisphenol S, and monochloro-, dichloro-, trichloro-, and tetrachlorobisphenol A), four parabens (methyl-, ethyl-, propyl-, and butylparaben), and six benzophenones (benzophenone-1, benzophenone-2, benzophenone-3, benzophenone-6, benzophenone-8, and 4-hydroxybenzophenone) in human urine samples, followed by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis, is validated. An enzymatic treatment allows determining the total content of the target EDCs. The extraction parameters were accurately optimized using multivariate optimization strategies. Ethylparaben ring-(13)C6, benzophenone-d10, and bisphenol A-d16 were used as surrogates. Limits of quantification ranging from 0.1 to 0.6 ng/mL and interday variabilities (evaluated as relative standard deviations) from 2.0 to 13.8% were obtained. The method was validated using matrix-matched standard calibration followed by a recovery assay with spiked samples. Recovery rates ranged from 94 to 106%. A good linearity, for concentrations up to 300 ng/mL for parabens and 40 ng/mL for benzophenones and bisphenols, was also obtained. The method was satisfactorily applied for the determination of target compounds in human urine samples from 20 randomly selected individuals.
For more Clinical Laboratory Methods (Complete) data for Bisphenol A (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Safe Storage: Separated from acid anhydrides, acid chlorides, strong oxidants, strong bases and food and feedstuffs. Store in an area without drain or sewer access.
Store away from heat and strong oxidizers ... .

Interactions

We investigated the possible transmission of heritable changes via the sperm, following preconceptional exposure of mice to bisphenol A (BPA), either alone or in combination with X-irradiation. Males were exposed for 8 weeks to BPA, X-rays or both agents, and mated to unexposed females. Pre- and postnatal development of the offspring of exposed males was examined. Both BPA alone and the combined exposure slightly affected postnatal development. Combined exposure induced two-fold higher postnatal mortality than BPA the alone, whereas BPA exposure caused reduced body weight and diminished sperm quality in F1 generation.
This study was designed to investigate the effects of 2 weeks of exposure of male mice to bisphenol A (BPA) alone or in a combination with X-rays on the sperm count and quality as well as induction of DNA strand breaks in somatic and germ cells. Pzh:SFIS male mice were exposed to X-rays (0.05 and 0.10 Gy) or BPA (5, 10, 20, and 40 mg/kg) or to a combination of both (0.05 Gy + 5 mg/kg body weight of BPA and 0.10 Gy + 10 mg/kg of BPA). Both X-rays and BPA administered alone decreased sperm count and quality. X-rays induced DNA strand breaks in spleen cells, whereas BPA induced DNA strand breaks in lymphocytes and in cells from spleen, kidneys, and lung and in germ cells. After combined exposure to both agents, sperm count and quality were similar as after exposure to each agent alone and significantly reduced, compared to control. Levels of DNA damage in somatic and germ cells after combined exposure to lower, as well as higher, doses were significantly reduced, compared to the effects of BPA alone. Results confirmed the mutagenic ability of BPA. Combined exposure to X-rays and BPA leads to the prevention of DNA damage in somatic and germ cells of mice.
Bisphenol A (BPA) is employed in the manufacturing of epoxy, polyester-styrene, and polycarbonate resins, which are used for the production of baby and water bottles and reusable containers, food and beverage packing, dental fillings and sealants. The study was designed to examine the effects of 8-week exposure (a full cycle of spermatogenesis) to BPA alone and in a combination with X-irradiation on the reproductive organs and germ cells of adult and pubescent male mice. Pzh:Sfis male mice were exposed to BPA (5, 10, and 20 mg/kg) or X-rays (0.05 Gy) or to a combination of both (0.05 Gy + 5 mg/kg bw BPA). The following parameters were examined: sperm count, sperm motility, sperm morphology, and DNA damage in male gametes. Both BPA and X-rays alone diminished sperm quality. BPA exposure significantly reduced sperm count in pubescent males compared to adult mice, with degenerative changes detected in seminiferous epithelium. This may suggest a higher susceptibility of germ cells of younger males to BPA action. Combined BPA with X-ray treatment enhanced the harmful effect induced by BPA alone in male germ cells of adult males, whereas low-dose irradiation showed sometimes protective or additive effects in pubescent mice.
... The aim of the present study was to investigate if bisphenol A induces oxidative stress in the liver of rats and if co-administration of vitamin C, an antioxidant, can prevent oxidative stress. Bisphenol A (0.2, 2.0 and 20 ug/kg body weight per day) and bisphenol A + vitamin C (0.2, 2.0, 20 ug + 40 mg/kg body weight per day) was orally administered to rats for 30 days. After 24 hr of the last treatment, rats were killed using overdose of anesthetic ether. Body weights of the animals and the weights of liver showed no significant changes. The activities of antioxidant enzymes, superoxide dismutase, catalase, glutathione reductase and glutathione peroxidase were decreased in mitochondrial and microsome-rich fractions of liver. The levels of hydrogen peroxide and lipid peroxidation increased in the treated rats when compared with the corresponding group of control animals. Activity of alanine transaminase, a marker enzyme of hepatic injury remained unchanged in the treated rats as compared with the corresponding control rats. Co-administration of bisphenol A and vitamin C showed no changes in the activities of superoxide dismutase, catalase, glutathione reductase and glutathione peroxidase and in the levels of hydrogen peroxide and lipid peroxidation as compared with the corresponding control groups.
For more Interactions (Complete) data for Bisphenol A (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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